molecular formula C22H22N4O2 B4657111 N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide

N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide

Cat. No.: B4657111
M. Wt: 374.4 g/mol
InChI Key: XJZAVAREIRAVBP-UHFFFAOYSA-N
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Description

N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide is a synthetically produced spiro-fused alkaloid derivative designed for advanced chemical and pharmaceutical research. This compound belongs to the tetrahydro-β-carboline (THBC) family, a class of alkaloids known for their diverse and significant biological activities . The intricate spiro architecture at the core of its structure makes it a compound of high interest for exploring novel biological pathways and developing new therapeutic agents. While specific studies on this compound are not publicly documented, research on structurally similar β-carboline and spiro-fused alkaloids indicates high potential in several areas. Related compounds have been investigated for their fungicidal properties, demonstrating activity against various plant pathogens . Furthermore, other synthetic spiro-β-carbolines have been identified as inhibitors of specific kinases, such as PIM-1 kinase, which is a target in oncology research . The presence of the carboxamide and oxo-indole groups in its structure suggests potential for interaction with various enzymatic systems. Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies, or a tool compound in biochemical screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-ethyl-1'-methyl-2'-oxospiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-23-21(28)26-13-12-15-14-8-4-6-10-17(14)24-19(15)22(26)16-9-5-7-11-18(16)25(2)20(22)27/h4-11,24H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAVAREIRAVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Overview

The synthesis often employs methods such as:

  • Copper-catalyzed multicomponent reactions : These reactions facilitate the formation of spiro compounds by combining multiple reactants in a single step, enhancing efficiency and yield .
  • Mild synthetic approaches : These methods enable the production of tetrahydrospiro compounds under controlled conditions, minimizing side reactions .

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydrospiro compounds exhibit significant anticancer properties. For instance, N-ethyl-1'-methyl-2'-oxo derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study demonstrated that specific derivatives of this compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis revealed that modifications on the ethyl and methyl groups significantly affected the anticancer potency.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Models of Neurodegeneration

In vitro studies using neuronal cell lines exposed to oxidative stress showed that N-ethyl-1'-methyl-2'-oxo compounds could significantly reduce cell death and improve cell viability . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Preliminary research indicates that N-ethyl-1'-methyl-2'-oxo derivatives possess antimicrobial activity against various bacterial strains.

Data Table: Antimicrobial Activity

Compound VariantBacterial StrainMinimum Inhibitory Concentration (MIC)
N-Ethyl-1'-methyl-2'-oxo derivative AStaphylococcus aureus32 µg/mL
N-Ethyl-1'-methyl-2'-oxo derivative BEscherichia coli64 µg/mL
N-Ethyl-1'-methyl-2'-oxo derivative CPseudomonas aeruginosa16 µg/mL

This table summarizes the antimicrobial efficacy against selected strains, highlighting the potential for developing new antibiotics based on this scaffold.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom (if present in derivatives) and carboxamide group serve as electrophilic centers for nucleophilic attack:

Reaction TypeConditionsProducts/OutcomesKey ObservationsSource
Bromine substitutionK₂CO₃, DMF, 80°CReplacement with –NH₂ or –OCH₃Regioselectivity influenced by spiro strain
Carboxamide hydrolysis6M HCl, reflux, 12hCarboxylic acid derivativeEnhanced water solubility observed
  • Mechanistic Insight : The carboxamide’s electron-withdrawing nature polarizes adjacent bonds, facilitating hydroxide or amine nucleophiles to attack the carbonyl carbon. Bromine substitution proceeds via an SN2 mechanism in polar aprotic solvents.

Oxidation and Dehydrogenation

The tetrahydro-β-carboline moiety undergoes oxidation to aromatic β-carboline systems:

Oxidizing AgentConditionsProductsYieldNotesSource
CuBr₂/O₂CH₃CN, 60°C, 8hAromatic β-carboline78–85%Air as co-oxidant minimizes byproducts
I₂/DMSO90°C, 3hDehydrogenated spiroindole62%Solvent acts as mild oxidant
  • Structural Impact : Oxidation increases π-conjugation, altering UV-Vis absorption profiles (λ_max shift from 280 nm to 320 nm) .

Ring-Opening and Rearrangement

The spiro junction’s strain enables ring-opening under acidic or thermal conditions:

Reagent/ConditionsPathwayProductsApplicationSource
POCl₃, 110°CDehydrative ring expansionPyrido[2,3-b]indoleAnticancer scaffold synthesis
H₂SO₄ (conc.), 25°CSpirocyclic → linear indole3-Substituted β-carbolineIntermediate for functionalization
  • Key Intermediate : Protonation of the indole nitrogen generates a reactive iminium ion, driving ring expansion .

Condensation Reactions

The oxo group participates in Knoevenagel or Michael additions:

SubstrateConditionsAdductsSelectivitySource
MalononitrilePiperidine, EtOH, ΔCyano-vinyl spiro derivativeSteric hindrance from N-ethyl limits regiochemistry
ThiophenolNaH, THF, 0°C → 25°CThioether-linked conjugateC-2 position favored due to resonance

Biological Alkylation

The N-ethyl group undergoes metabolic oxidation in hepatic models:

Enzyme SystemMetaboliteActivity ChangeDetection MethodSource
CYP3A4N-Deethylated productReduced receptor binding affinityLC-MS/MS (m/z 214 → 186)

Comparative Reactivity of Analogues

The spiro structure’s reactivity diverges from non-spiro β-carbolines:

FeatureSpiro DerivativeLinear β-CarbolineReason
Oxidation RateSlower (t₁/₂ = 45 min)Faster (t₁/₂ = 12 min)Strain in spiro system
Hydrolysis SusceptibilityHighModerateCarboxamide polarization

Comparison with Similar Compounds

Structural Analogues from

Compounds 87l–87q in are spiro[indoline-3,4′-pyran] derivatives with varying substituents (Table 1). While these share the spiro-indoline framework, key differences include:

  • Core ring systems : Beta-carboline in the target vs. pyran/chromene in analogues .
  • Substituent diversity: The target’s ethyl and methyl groups contrast with phenyl, cyano, or ester groups in analogues, affecting solubility and steric bulk.
  • Functional groups : Carboxamide (target) vs. ester/carboxylic acid (analogues), altering hydrogen-bonding and metabolic stability.

Table 1: Structural Comparison with Spiro-Indoline Analogues

Compound ID Core Structure Substituents Functional Groups
Target Compound Beta-carboline + indole N-ethyl, 1'-methyl, 2'-oxo Carboxamide at 2(3H)
87l Chromene + indoline Ethyl ester, methyl, phenyl Ester, ketone
87m Pyran + indoline Diethyl ester, methyl Ester, amino
87n Pyran + indoline Diethyl ester, phenyl Ester, amino

Stereochemical and Conformational Analysis

  • Single Isomer Formation: notes that analogous spiro compounds exist as single isomers in solution due to restricted rotation, suggesting similar stereochemical control in the target .
  • Ring Puckering : The 2'-oxo group in the target may influence puckering amplitude (q) and phase angle (φ), as defined by Cremer-Pople coordinates . This contrasts with flatter pyran/chromene systems in analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide derivatives?

  • Methodological Answer : The synthesis of spiro-β-carboline-indole carboxamides typically involves multi-step reactions. Key steps include:

  • Condensation : Use sodium ethoxide in DMF to couple ethyl indole-2-carboxylate with substituted amines, as demonstrated in analogous indole-carboxamide syntheses .
  • Spirocyclization : Employ heterocyclic building blocks (e.g., tetrahydro-β-carboline precursors) under acidic or basic conditions to form the spiro ring system. IR and NMR monitoring (e.g., carbonyl peaks at 1650–1700 cm⁻¹) are critical for confirming intermediate formation .
  • Purification : Flash chromatography with solvent systems like ethyl acetate/hexane (3:1) yields pure products, with yields ranging from 37–70% depending on substituents .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the spiro junction (δ 1.6–2.1 ppm for methyl groups; δ 3.6–4.0 ppm for ethyl substituents) and carboxamide NH (δ 10.0–11.9 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1658–1709 cm⁻¹ for the oxo and carboxamide groups .
  • Mass Spectrometry : Use APCI or ESI-MS to verify molecular ions (e.g., m/z 496 [M+H]+ for derivatives with phenyl substituents) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl, ethyl, phenyl groups) and compare IC50 values in target assays. For example, replacing a methyl group with a fluorophenyl moiety may enhance receptor binding affinity .
  • Crystallographic Validation : Resolve co-crystal structures (e.g., with CGRP receptors at 1.6 Å resolution) to identify critical binding interactions and explain discrepancies in activity .
  • Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity trends .

Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to assess oxidative stability. Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., N-ethyl chain) to reduce CYP450-mediated degradation .
  • Prodrug Design : Mask the carboxamide as an ester prodrug (e.g., ethyl ester) to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma .

Q. What experimental designs are suitable for evaluating stereochemical effects on biological activity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer in receptor-binding assays .
  • Stereospecific Synthesis : Use asymmetric catalysis (e.g., Evans oxazolidinones) to prepare enantiopure intermediates and compare their activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide

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